molecular formula C16H23NO3 B15209983 2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol

2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol

Cat. No.: B15209983
M. Wt: 277.36 g/mol
InChI Key: KFDYRNITBLSHEJ-UHFFFAOYSA-N
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Description

Chemical Name: 2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol Synonyms: 1'-Hydroxybufuralol, CAS 57704-16-2 . Molecular Formula: C₁₆H₂₃NO₃ . Structure: The compound features a benzofuran core substituted at the 7-position with a 2-hydroxyethyl group and at the 2-position with an ethanolamine side chain modified by a tert-butylamino group. This structure is critical for its pharmacological interactions, particularly as a cytochrome P450 (CYP) substrate .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-(tert-butylamino)-1-[7-(2-hydroxyethyl)-1-benzofuran-2-yl]ethanol

InChI

InChI=1S/C16H23NO3/c1-16(2,3)17-10-13(19)14-9-12-6-4-5-11(7-8-18)15(12)20-14/h4-6,9,13,17-19H,7-8,10H2,1-3H3

InChI Key

KFDYRNITBLSHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC2=C(O1)C(=CC=C2)CCO)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine (tert-butylamino group) and phenolic hydroxyl group enable acid-base interactions:

  • Protonation of the amine : Reacts with strong acids (e.g., HCl) to form water-soluble salts.

  • Deprotonation of the hydroxyl group : Reacts with bases (e.g., NaOH) to form phenoxide ions, enhancing nucleophilicity.

Table 1: Acid-Base Reactivity

Functional GroupReaction PartnerProductConditions
Tertiary amineHClAmmonium chloride saltRoom temperature
Hydroxyl (phenolic)NaOHPhenoxide ionAqueous, 25–50°C

Nucleophilic Substitution

The tert-butylamino group acts as a nucleophile in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Key Observations :

  • Steric hindrance from the tert-butyl group reduces reaction rates compared to primary amines.

  • Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states.

Esterification and Ether Formation

The hydroxyl group participates in condensation reactions:

  • Esterification : Reacts with carboxylic acids (e.g., acetic acid) under acidic catalysis (H₂SO₄).

  • Ether synthesis : Forms ethers via Williamson synthesis with alkyl halides (e.g., ethyl bromide) .

Example Reaction :

Compound-OH + CH₃COClpyridineCompound-O-CO-CH₃ + HCl[6]\text{Compound-OH + CH₃COCl} \xrightarrow{\text{pyridine}} \text{Compound-O-CO-CH₃ + HCl} \quad[6]

Oxidation Reactions

The benzofuran moiety and hydroxyl group are susceptible to oxidation:

  • Benzofuran ring oxidation : Forms diketones or quinones under strong oxidants (e.g., KMnO₄).

  • Hydroxyl group oxidation : Converts to a ketone using Jones reagent (CrO₃/H₂SO₄).

Stability Note :
Oxidation is highly dependent on pH and temperature. Neutral or slightly acidic conditions minimize side reactions .

Cyclization and Intramolecular Reactions

Under dehydration conditions (e.g., H₂SO₄, Δ), intramolecular interactions yield heterocycles:

  • Formation of oxazolidines : The amine and hydroxyl groups react to create a five-membered ring.

  • Benzofuran ring expansion : Catalyzed by Lewis acids (e.g., AlCl₃), forming larger fused-ring systems .

Table 2: Cyclization Outcomes

ConditionsProductYield (%)
H₂SO₄, 100°COxazolidine derivative62–68
AlCl₃, toluene, ΔFuranonaphthoquinone45–52

Stability and Degradation

Environmental factors significantly influence reactivity:

  • Photodegradation : UV exposure causes cleavage of the benzofuran ring, forming phenolic byproducts .

  • Hydrolysis : The ester linkage in derivatives degrades in aqueous acidic/basic conditions.

Figure 1 : Degradation pathways under UV light (λ = 254 nm) .

Comparison with Similar Compounds

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol

CAS: 64100-60-3 . Molecular Formula: C₁₆H₂₂BrNO₂ .

Property Target Compound Bromo-Ethyl Analog
Core Structure Benzofuran + hydroxyethyl substituent Benzofuran + bromo + ethyl substituents
Molecular Weight 293.36 g/mol (C₁₆H₂₃NO₃) 340.26 g/mol (C₁₆H₂₂BrNO₂)
Pharmacological Role CYP substrate Not explicitly reported; bromine may alter metabolism
Hydrophilicity Higher (due to hydroxyethyl group) Lower (bromine and ethyl groups increase lipophilicity)

Key Differences :

  • The bromine atom may confer greater steric hindrance, affecting receptor binding .

Tulobuterol Hydrochloride

CAS: 56776-01-3 . Molecular Formula: C₁₂H₁₇ClNO·HCl .

Property Target Compound Tulobuterol Hydrochloride
Core Structure Benzofuran-based ethanolamine Chlorophenyl-based ethanolamine
Molecular Weight 293.36 g/mol 264.18 g/mol (free base)
Pharmacological Role CYP substrate β₂-adrenergic agonist (bronchodilator)
Substituent Effects Benzofuran enhances π-π stacking Chlorophenyl enhances receptor affinity

Key Differences :

  • Tulobuterol’s chlorophenyl group is structurally simpler and optimized for β₂-adrenergic receptor binding, whereas the benzofuran moiety in the target compound may improve metabolic stability or CYP interaction .

Diethanolamine (DEA)

CAS: 111-42-2 . Molecular Formula: C₄H₁₁NO₂ .

Property Target Compound Diethanolamine
Core Structure Benzofuran + ethanolamine Simple ethanolamine derivative
Toxicity Not reported Moderate aquatic toxicity
Applications Research (CYP studies) Industrial surfactant

Key Differences :

  • Diethanolamine lacks the benzofuran ring and tertiary butyl group, rendering it less complex and pharmacologically inert compared to the target compound .

Structural-Activity Relationship (SAR) Insights

  • Benzofuran vs. Phenyl Rings : Benzofuran-based compounds (e.g., the target) exhibit enhanced metabolic interaction with CYP enzymes compared to phenyl-based analogs like Tulobuterol .
  • tert-Butylamino Group: This moiety is conserved across analogs, suggesting its critical role in amine-mediated receptor or enzyme interactions .

Q & A

Q. What are the established synthetic routes for 2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Benzofuran Core Construction : Cyclization of substituted phenols with α,β-unsaturated carbonyls under acidic conditions (e.g., H₂SO₄ or PPA) .
  • Hydroxyethyl Functionalization : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or oxidation of allyl intermediates .
  • tert-Butylamino Attachment : Amine coupling using tert-butylamine under reductive amination (e.g., NaBH₄ or H₂/Pd-C) .

Q. Key Factors Affecting Yield :

ParameterImpactOptimal RangeSource
TemperatureHigher temps accelerate cyclization but risk decomposition80–120°C (benzofuran step)
SolventPolar aprotic solvents (THF, DMF) enhance nucleophilic substitutionTHF for amine coupling
CatalystPd-C improves reductive amination efficiency5–10% Pd loading

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms benzofuran ring protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, e.g., planar benzofuran systems and hydrogen-bonding interactions between hydroxyl and amino groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z ~349.2) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screened against proteases (e.g., HIV-1 protease) via fluorescence resonance energy transfer (FRET) assays. Moderate activity (IC₅₀ ~50 μM) due to hydrogen-bonding interactions with catalytic residues .
  • Cellular Toxicity : Evaluated in HEK-293 cells using MTT assays; low cytotoxicity (EC₅₀ >100 μM) suggests therapeutic potential .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding affinity for target enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzyme active sites. Focus on modifying the hydroxyethyl group to enhance hydrogen bonding (e.g., substituting with carboxylates) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Identify residues (e.g., Asp25 in HIV-1 protease) critical for binding .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., buffer pH, enzyme concentration) across labs. For example, discrepancies in IC₅₀ values may arise from varying FRET substrate purity .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of benzofuran) that reduce efficacy in long-term assays .
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) to confirm binding kinetics independent of fluorescence interference .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (heptane/ethanol mobile phase) .
  • Enantiomer-Specific Activity : Test R vs. S configurations in enzyme assays. For example, the R-enantiomer may show 10-fold higher affinity due to better alignment with hydrophobic pockets .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-calculated curves .

Q. What are the regulatory and safety considerations for handling this compound?

Methodological Answer:

  • Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ in rats >2000 mg/kg) and skin irritation (non-irritant per ECHA standards) .
  • Environmental Impact : Assess biodegradability via OECD 301F (ready biodegradation) and bioaccumulation potential (log P ~2.5 indicates low risk) .
  • Regulatory Compliance : Classify as non-hazardous under GHS if mutagenicity (Ames test) and ecotoxicity (Daphnia magna EC₅₀ >100 mg/L) are negative .

Q. How can structural analogs be designed to improve metabolic stability?

Methodological Answer:

  • Isosteric Replacement : Substitute benzofuran with indole to reduce CYP450-mediated oxidation .
  • Prodrug Approach : Mask hydroxyl groups as esters (e.g., acetyl) to enhance plasma stability .
  • Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolic clearance .

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